(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound features a dichlorophenyl group and a methylthiophenyl group, making it a unique member of the chalcone family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dichlorobenzaldehyde and 3-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, solvent recovery and recycling methods are employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for halogenation, nitration, and sulfonation reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the growth of microorganisms by disrupting their cell membranes or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
- (2E)-1-(2,5-Dichlorophenyl)-3-(2-methylthiophen-2-yl)prop-2-en-1-one
- (2E)-1-(2,5-Dichlorophenyl)-3-(3-methylthiophen-3-yl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-1-(2,5-Dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one stands out due to its specific substitution pattern on the phenyl and thiophene rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2OS/c1-9-6-7-18-14(9)5-4-13(17)11-8-10(15)2-3-12(11)16/h2-8H,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIPAOUSCMJCCX-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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